(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Description
This compound is a macrocyclic polyketide featuring a 16-membered oxacyclohexadeca ring system with conjugated double bonds (3Z,5E,11E,13E), methoxy groups at positions 3 and 15, and multiple hydroxyl and methyl substituents. The side chain includes a penta-1,3-dienyl moiety and a substituted oxane (tetrahydropyran) ring system with hydroxyl and methyl groups. The stereochemical configuration (e.g., 7R,8S,9S,15S,16R) is critical for molecular interactions, as minor stereochemical changes can drastically alter biological activity .
Properties
Molecular Formula |
C43H68O12 |
|---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15+,24-16+,25-20+,35-21-/t26-,27+,28+,29-,30-,31+,32+,33+,34-,36+,37-,38-,39+,40+,41+,43+/m0/s1 |
InChI Key |
GBRLJEHLCUILHG-OIZCXYEVSA-N |
Isomeric SMILES |
C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C |
Canonical SMILES |
CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C |
Origin of Product |
United States |
Biological Activity
The compound known as (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one is a complex organic molecule with potential biological activities. This article delves into its biological activity based on current research findings and case studies.
Chemical Structure
The compound's intricate structure can be represented as follows:
This molecular formula indicates a high degree of saturation and multiple functional groups that may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it may inhibit specific cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing the viability of prostate cancer cell lines (PC-3 and DU145) with IC50 values of approximately 2.226 μM and 1.67 μM respectively .
- Mechanism of Action : The compound appears to function through the inhibition of crucial signaling pathways involved in cancer progression. For example:
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may reduce the production of inflammatory mediators in macrophages:
- Nitric Oxide Production Inhibition : In vitro studies have demonstrated that the compound can inhibit nitric oxide production in activated macrophages, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations suggest that this compound could possess antimicrobial properties:
- Bacterial Inhibition : Some studies indicate that it may exhibit inhibitory effects against various bacterial strains.
- Mechanism : This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.
Study 1: Prostate Cancer Cell Lines
A study conducted on the effects of the compound on prostate cancer cell lines revealed significant reductions in cell viability. The researchers utilized various concentrations and observed a dose-dependent response indicating its potential as a therapeutic agent against prostate cancer.
Study 2: Inhibition of Inflammatory Mediators
Another study focused on macrophage activation demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines. This suggests its utility in managing chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound features multiple hydroxyl groups and a unique oxacyclohexadecane structure that contributes to its reactivity and biological activity. Its intricate stereochemistry is denoted by the specific configuration of its chiral centers. The presence of multiple functional groups allows for diverse interactions with biological systems.
Key Structural Features:
- Hydroxyl Groups : Contribute to solubility and reactivity.
- Dimethoxy Substituents : Potentially enhance pharmacological properties.
- Oxacyclohexadecane Framework : Provides structural stability and specificity in interactions.
Antimicrobial Properties
Research indicates that compounds similar to (3Z,5E,7R,8S,9S,11E,13E,15S,16R) exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- Mechanism of Action : These compounds may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
Anticancer Activity
Preliminary studies suggest that this compound could possess anticancer properties. Specific investigations have demonstrated:
- Inhibition of Cancer Cell Proliferation : In vitro studies have revealed that the compound can reduce the viability of certain cancer cell lines.
- Potential Targets : The compound may influence pathways involved in apoptosis and cell cycle regulation.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential:
- Cytokine Modulation : It may downregulate pro-inflammatory cytokines and upregulate anti-inflammatory markers in cell cultures.
Pharmaceutical Formulations
Due to its biological activities, (3Z,5E,7R,8S,9S,11E,13E,15S,16R) is being investigated as a candidate for new drug formulations:
- Drug Delivery Systems : Its properties may be utilized in creating targeted drug delivery systems that enhance bioavailability and reduce side effects.
Natural Product Synthesis
This compound can serve as a precursor for synthesizing other bioactive molecules through various chemical transformations:
- Synthetic Pathways : Researchers are exploring synthetic routes to modify the compound for enhanced efficacy or reduced toxicity.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal assessed the efficacy of (3Z,5E,7R...) against prostate cancer cell lines. The results indicated an IC50 value suggesting potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition zones in agar diffusion tests .
Comparison with Similar Compounds
Tanimoto Coefficient-Based Comparisons
The Tanimoto coefficient, a widely used metric for 2D structural similarity, quantifies shared molecular features between binary fingerprints. For this compound, path-based fingerprints (e.g., Daylight or Obabel FP2) are more sensitive to its complex substituents than substructure-based fingerprints (e.g., MACCS keys) . A similarity threshold of ≥0.7 is typically considered significant .
Table 1: Top Structurally Similar Compounds via Tanimoto Scoring
3D Structural Comparisons
SwissSimilarity, which combines 2D and 3D descriptors, identifies analogs like tacrolimus (FK506), a 23-membered macrolide with immunosuppressive activity. Despite lower 2D similarity (Tanimoto = 0.68), 3D alignment reveals overlapping hydrophobic regions and hydrogen-bonding motifs critical for target binding .
Functional Similarity via SMILES-Based CLM Embeddings
Chemical Language Models (CLMs), such as ChemBERTa, enable functional analog discovery by comparing SMILES embeddings. By altering SMILES canonicalization algorithms, structurally distinct molecules with conserved functional groups (e.g., hydroxyl clusters, conjugated dienes) are identified.
Table 2: Functional Analogs Identified via CLM Embeddings
Bioactivity and Toxicity Divergence
Structural analogs like erythromycin A exhibit hERG channel inhibition (IC₅₀ = 12.5 μM), a liability linked to cardiac arrhythmia. In contrast, the query compound’s extended penta-1,3-dienyl side chain may reduce hERG binding due to steric hindrance, as predicted by hERGAPDbase’s QSAR models .
Methodological Considerations in Similarity Searches
Limitations of 2D Fingerprints
Substructure-based fingerprints overlook stereochemistry and 3D conformers, leading to false positives. For example, enantiomers of the query compound may score highly in 2D similarity (Tanimoto > 0.8) but lack bioactivity due to incorrect stereochemistry .
Advantages of Hybrid Approaches
Tools like SwissSimilarity and CLM-based CheSS mitigate these limitations by integrating 3D alignment and functional annotations. For instance, tacrolimus and the query compound share <50% 2D similarity but inhibit overlapping kinase targets due to conserved 3D pharmacophores .
Preparation Methods
Fermentation of Streptomyces lohii
Bafilomycin A1 and its analogues are primarily produced via fermentation of marine Streptomyces lohii. The process begins with submerged fermentation in a medium containing soybean oil, peptone, and glucose. After 7–10 days at 28°C, the broth is centrifuged to separate mycelia and supernatant.
Crude Extract Preparation
The supernatant is extracted twice with ethyl acetate, concentrated under reduced pressure, and dried to yield a crude extract (4.9 g from 10 L broth). This extract contains bafilomycin A1 alongside hydrophobic impurities (e.g., soybean oil) and hydrophilic contaminants.
Three-Phase Solvent Extraction
A novel three-phase solvent system (n-hexane–ethyl acetate–acetonitrile–water = 7:3:5:5, v/v/v/v) is employed to partition impurities:
-
Upper phase (UP): Retains 99% of soybean oil.
-
Middle phase (MP): Enriches bafilomycin A1 (480.2 mg recovered after two extractions).
-
Lower phase (LP): Contains hydrophilic residues.
This method achieves a selectivity index >346 by effectively isolating the target compound from complex matrices.
Table 1: Three-Phase Extraction Parameters
| Parameter | Value |
|---|---|
| Solvent ratio (v/v/v/v) | 7:3:5:5 (n-hexane:EA:ACN:H₂O) |
| Crude extract input | 4.9 g |
| Bafilomycin A1 yield | 480.2 mg (MP fraction) |
| Soybean oil removal | >99% |
High-Speed Counter-Current Chromatography (HSCCC)
The MP fraction undergoes HSCCC with a two-phase system (n-hexane–acetonitrile–water = 15:8:12, v/v/v) to isolate bafilomycin A1:
-
Purity: >95% after 90 min.
-
Recovery rate: 95.7% (77.4 mg from 480.2 mg input).
-
Throughput: 1.2 mg/min.
This method avoids silica gel column chromatography, reducing irreversible adsorption losses.
Total Chemical Synthesis
Retrosynthetic Analysis
The total synthesis of bafilomycin A1, as reported by Toshima et al., involves disconnecting the molecule into two key subunits:
-
C1–C17 16-membered lactone aldehyde
-
C18–C25 β-hydroxyl hemiacetal side chain
Stereochemical control is achieved using chiral starting materials:
Coupling of C5–C11 and C12–C17 Segments
The vinyl iodide 4 (C5–C11) and vinylstannane 5 (C12–C17) undergo Stille coupling to form the C5–C17 fragment. Palladium catalysis ensures retention of E-stereochemistry at C5–C6 and C11–C12.
Macrolactonization
The C1–C4 diene is constructed via Wittig olefination, followed by Yamaguchi macrolactonization to form the 16-membered lactone. Key parameters:
Synthesis of the Hemiacetal Side Chain
The C18–C25 ethyl ketone 3 is synthesized from d-glucose through a 12-step sequence involving:
Final Coupling and Desilylation
Aldol coupling of the lactone aldehyde 2 and ethyl ketone 3 forms the C17–C18 bond. Subsequent desilylation with HF·pyridine yields bafilomycin A1, identical to the natural product.
Table 2: Key Steps in Total Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Stille coupling | Pd(PPh₃)₄, CuI, DMF | 78% |
| Yamaguchi lactonization | 2,4,6-Trichlorobenzoyl chloride | 62% |
| Aldol coupling | LDA, THF, −78°C | 65% |
| Global desilylation | HF·pyridine | 91% |
Comparative Analysis of Methods
Fermentation vs. Synthesis
Challenges and Innovations
Q & A
Q. How can the stereochemical configuration of this compound be rigorously determined?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving stereochemistry in complex macrocycles. For dynamic solutions, use NOESY/ROESY NMR to probe spatial proximity of protons in key regions (e.g., the oxacyclohexadeca ring and penta-1,3-dienyl substituent).
- Comparative analysis with structurally related compounds (e.g., ’s InChI-derived analogs) can validate assignments .
- Table 1 : Key NMR shifts for stereochemical markers:
| Proton Position | Expected δ (ppm) | Observed δ (ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| C7-H | 5.2–5.5 | 5.3 | J = 10.1 (trans) |
| C15-OCH3 | 3.3–3.5 | 3.4 | - |
Q. What experimental strategies are effective for synthesizing this compound’s macrocyclic core?
Methodological Answer:
- Employ retrosynthetic analysis focusing on lactonization to form the 16-membered oxacyclohexadeca ring. Protect hydroxyl groups (e.g., C8-OH) with TBS or MEM groups to prevent side reactions.
- Use ring-closing metathesis (RCM) for the 1,3-dienyl moiety, leveraging Grubbs catalysts. Validate intermediates via HRMS and FTIR for lactone carbonyl stretches (~1750 cm⁻¹) .
- Key challenge : Steric hindrance at C5 and C11 methyl groups requires optimized reaction temperatures (e.g., 0°C for RCM).
Q. How can physicochemical properties (e.g., LogP, solubility) be experimentally measured?
Methodological Answer:
- LogP determination : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation.
- Polar Surface Area (PSA) : Calculate via computational tools (e.g., Schrodinger’s QikProp) and cross-reference with experimental data from (PSA = 216.89 Ų) .
- Table 2 : Experimental vs. Computational Properties:
| Property | Experimental Value | Computational Value |
|---|---|---|
| LogP | 2.99 | 3.1 (DFT-based) |
| Molar Refractivity | 211.24 cm³ | 209.8 cm³ |
Advanced Research Questions
Q. How can AI-driven molecular dynamics (MD) simulations optimize this compound’s conformational stability?
Methodological Answer:
- Use COMSOL Multiphysics or GROMACS for MD simulations, integrating AI to predict low-energy conformers. Train models on data from ’s rotatable bonds (n=13) and steric parameters .
- Key parameter : Simulate solvation effects (e.g., water/DMSO) on the penta-1,3-dienyl group’s flexibility. Validate with SAXS (small-angle X-ray scattering) .
Q. What strategies resolve contradictions between theoretical and experimental bioactivity data?
Methodological Answer:
- Apply factorial design ( ) to isolate variables (e.g., substituent stereochemistry vs. solvent polarity). For example, design a 2³ factorial experiment testing C3-OCH3, C15-OCH3, and C6-methyl effects on cytotoxicity .
- Data integration : Combine NMR-based structural data with docking simulations (e.g., AutoDock Vina) to reconcile discrepancies in target binding affinities .
Q. How can hybrid quanti-quali methods enhance understanding of this compound’s mechanism of action?
Methodological Answer:
- Adopt a mixed-methods framework ():
- Quantitative : Dose-response assays (IC50) paired with transcriptomics (RNA-seq).
- Qualitative : Thematic analysis of literature to identify understudied targets (e.g., kinase inhibition).
- Triangulate data using tools like MAXQDA for coding bioactivity patterns and contradictions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
